Cas no 95798-23-5 (Benzyl 4-hydroxypiperidine-1-carboxylate)

Benzyl 4-hydroxypiperidine-1-carboxylate structure
95798-23-5 structure
Benzyl 4-hydroxypiperidine-1-carboxylate
95798-23-5
C13H17NO3
235.278983831406
61810
24873720

Benzyl 4-hydroxypiperidine-1-carboxylate Properties

Names and Identifiers

    • Benzyl 4-hydroxypiperidine-1-carboxylate
    • Benzyl 4-hydroxytetrahydro-1(2H)-pyridinecarboxylate
    • Benzyl 4-hydroxy-1-piperidinecarboxylate
    • N-Benzyloxycarbonyl-4-Hydroxypiperidine
    • N-CBZ-4-HYDROXY-1-PIPERIDINE
    • 1-(Benzyloxycarbonyl)-4-piperidinol
    • 1-Benzyloxycarbonyl-4-hydroxypiperidine
    • 1-Benzyloxycarbonyl-4-piperidinol
    • 1-Carbobenzoxy-4-hydroxypiperidine
    • 1-Carbobenzoxy-4-piperidinol
    • 1-Cbz-4-hydroxypiperidine
    • 1-Cbz-4-piperidinol
    • 4-Hydroxy-1-piperidinecarboxylic Acid Benzyl Ester
    • 1-Piperidinecarboxylic acid, 4-hydroxy-, phenylmethyl ester
    • (phenylmethyl) 4-oxidanylpiperidine-1-carboxylate
    • phenylmethyl 4-hydroxypiperidinecarboxylate
    • 4-hydroxy-N-CBZ-piperidine
    • 1-N-
    • 1-(Benzyloxycarbonyl)-4-hydroxypiperidine
    • 4-Hydroxy-1-(benzyloxycarbonyl)piperidine
    • 4-Hydroxypiperidine-1-carboxylic acid benzyl ester
    • N-(Benzyloxycarbonyl)-4-hydroxypiperidine
    • N-(Benzyloxycarbonyl)piperidin-4-ol
    • N-Cbz-piperidin-4-ol
    • Phenylmethyl 4-hydroxy-1-piperidinecarboxylate
    • benzyl 4hydroxy-1-piperidinecarboxylate
    • 4-HYDROXY-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTER
    • MB02152
    • N-benzyloxycarbonyl piperidin-4-ol
    • N-CBZ-4-HYDROXYPIPERIDINE
    • SY010998
    • EN300-69989
    • 1-benzyloxycarbonyl-4-hydroxypiperidine
    • benzyl 4-hydroxypiperidine-2-carboxylate
    • 1-(Benzyloxycarbonyl)piperidin-4-ol
    • AB6216
    • J-519809
    • 1-carbobenzyloxypiperidin-4-ol
    • BENZYL 4-HYDROXYTETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE
    • JKIUUDJOCYHIGY-UHFFFAOYSA-N
    • N-Cbz-4-hydroxy-1-piperidine
    • 1-CBZ-4-HYDROXYPIPERIDINE
    • Z352927960
    • N-benzyloxycarbonyl-4-hydroxy-piperidine
    • benzyl 4-hydroxy-1-piperidine carboxylate
    • 1-(Carbobenzyloxy)piperidin-4-ol
    • 1-(benzyloxycarbonyl)-4-hydroxypiperidine
    • SCHEMBL77639
    • CS-W008246
    • phenylmethyl 4-hydroxy-1-piperidinecarboxylate
    • PS-6154
    • N-benzyloxycarbonyl 4-hydroxypiperidine
    • Benzyl 4-hydroxy-1-piperidinecarboxylate, 97%
    • 1-(Benzyloxycarbonyl)-4-hydroxypiperidine; 1-(Benzyloxycarbonyl)-4-piperidinol;
    • BCP12930
    • C13H17NO3
    • phenylmethyl 4-hydroxy-1-piperidine carboxylate
    • B0G
    • MFCD01863722
    • DTXSID60383265
    • B4869
    • AC-16354
    • AKOS009157555
    • 1-benzyloxycarbonylpiperidine-4-ol
    • N-benzyloxycarbonyl-4-hydroxypiperidine
    • 4-hydroxy-N-(benzyloxycarbonyl)piperidine
    • 95798-23-5
    • +Expand
    • MFCD01863722
    • JKIUUDJOCYHIGY-UHFFFAOYSA-N
    • 1S/C13H17NO3/c15-12-6-8-14(9-7-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2
    • O=C(N1CCC(O)CC1)OCC1C=CC=CC=1

Computed Properties

  • 235.120843g/mol
  • 0
  • 1.5
  • 1
  • 3
  • 3
  • 235.120843g/mol
  • 235.120843g/mol
  • 49.8Ų
  • 17
  • 243
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • 0

Experimental Properties

  • 1.71780
  • 49.77000
  • n20/D 1.543(lit.)
  • 167 °C/0.2 mmHg(lit.)
  • Fahrenheit: 230 ° f
    Celsius: 110 ° c
  • liquid
  • 1.554 g/mL at 25 °C(lit.)

Benzyl 4-hydroxypiperidine-1-carboxylate Security Information

Benzyl 4-hydroxypiperidine-1-carboxylate Customs Data

  • 2933399090
  • China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Benzyl 4-hydroxypiperidine-1-carboxylate Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003OKE-250mg
Benzyl 4-hydroxypiperidine-1-carboxylate
95798-23-5 97%
250mg
$4.00 2024-04-19
A2B Chem LLC
AB71006-250mg
Benzyl 4-hydroxy-1-piperidinecarboxylate
95798-23-5 97%
250mg
$4.00 2024-07-18
Aaron
AR003OSQ-250mg
Benzyl 4-hydroxypiperidine-1-carboxylate
95798-23-5 97%
250mg
$2.00 2024-07-18
abcr
AB149322-25g
Benzyl 4-hydroxytetrahydro-1(2H)-pyridinecarboxylate, 97%; .
95798-23-5 97%
25g
€81.90
Alichem
A129004050-100g
Benzyl 4-hydroxypiperidine-1-carboxylate
95798-23-5 95%
100g
$235.20 2023-08-31
Ambeed
A173100-250mg
Benzyl 4-hydroxypiperidine-1-carboxylate
95798-23-5 97%
250mg
$5.0 2024-07-18
Apollo Scientific
OR9059-25g
4-Hydroxypiperidine, N-CBZ protected
95798-23-5 97%
25g
£53.00 2023-09-01
Chemenu
CM115938-100g
1-Cbz-4-hydroxypiperidine
95798-23-5 95+%
100g
$218 2021-08-06
ChemScence
CS-W008246-25g
Benzyl 4-hydroxypiperidine-1-carboxylate
95798-23-5 98.19%
25g
$40.0 2022-04-26
Crysdot LLC
CD11003098-25g
Benzyl 4-hydroxypiperidine-1-carboxylate
95798-23-5 95+%
25g
$76 2024-07-19

Benzyl 4-hydroxypiperidine-1-carboxylate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  1 h, 0 °C
1.2 Reagents: Acetic acid ;  pH 6.5 - 7
Reference
2,4-Thiazolidinedione derivatives as antidiabetic compounds having hypolipidemic, antihypertensive properties and their preparation and use for the treatment of diseases
, India, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C; 5 h, 0 °C
Reference
Preparation of heterocyclylaminopyrazine derivatives for use as CHK-1 inhibitors
, World Intellectual Property Organization, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  0 °C; 0 °C → rt; 2 h, rt; rt → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
Preparation of tetrahydronaphthyridine and hexahydropyridonaphthyridine derivatives as histamine H3 receptor antagonists
, World Intellectual Property Organization, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  40 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, rt
Reference
Oxidation of Secondary Methyl Ethers to Ketones
Gilissen, Pieter J.; Blanco-Ania, Daniel; Rutjes, Floris P. J. T., Journal of Organic Chemistry, 2017, 82(13), 6671-6679

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, rt
1.2 Solvents: Dichloromethane ,  Water
Reference
Synthesis of 5-amino- and 4-hydroxy-2-phenylsulfonylmethylpiperidines
Masse, Julien; Langlois, Nicole, Heterocycles, 2009, 77(1), 417-432

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  cooled; 30 min, rt
Reference
Preparation of fused bicyclic compounds, in particular 1-oxo-1,3-dihydroisoindole derivatives, as fibrinogen receptor antagonists and their use for treating thrombotic and other diseases
, World Intellectual Property Organization, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: 1-Chloroethyl chloroformate Solvents: Methanol ;  30 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
Efficient chemoselective deprotection of silyl ethers using catalytic 1-chloroethyl chloroformate in methanol
Yeom, Chang-Eun; Kim, Young Jong; Lee, So Young; Shin, Yong Je; Kim, B. Moon, Tetrahedron, 2005, 61(52), 12227-12237

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  0 °C; overnight, 0 °C → rt
Reference
Preparation of heterocyclic peptide derivatives as growth hormone secretagogues
, World Intellectual Property Organization, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  0 °C; overnight, 0 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Treatment of congestive heart failure with growth hormone secretagogues
, World Intellectual Property Organization, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium Solvents: Methanol ;  1 h, 0 °C; 2 h, 0 °C → rt
Reference
Transition-metal free C-N bond formation from alkyl iodides and diazonium salts via halogen-atom transfer
Zhang, Jing; Jiang, Min; Wang, Chang-Sheng ; Guo, Kai ; Li, Quan-Xin; et al, Nature Communications, 2022, 13(1),

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane
Reference
Oligospiroketals as novel molecular rods
Wessig, Pablo; Moellnitz, Kristian; Eiserbeck, Christiane, Chemistry - A European Journal, 2007, 13(17), 4859-4872

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 16 h, rt
Reference
Synthesis of a novel cyclic prodrug of RGD peptidomimetic to improve its cell membrane permeation
Song, Xiaoping; Xu, Christine R.; He, Henry T.; Siahaan, Teruna J., Bioorganic Chemistry, 2002, 30(4), 285-301

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ;  rt → 0 °C
1.2 0 °C; 12 h, 0 °C → 20 °C
Reference
Conjugated chemical inducers of degradation and methods of use
, World Intellectual Property Organization, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C → 25 °C; 12 h, 25 °C
Reference
Preparation of novel sulfonamide carboxamide compounds as NLRP3 inhibitors
, World Intellectual Property Organization, , ,

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 12 h, rt
Reference
Novel sulfonamidocarboxamide compounds as NLRP3 inhibitors and their preparation
, World Intellectual Property Organization, , ,

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C; 2 h, rt
1.2 rt; 8 h, rt
Reference
Synthesis of reversible PAD4 inhibitors via copper-catalyzed C-H arylation of benzimidazole
Guo, Zhengwei; Shi, Lai; Wang, Bo; He, Gang; Wang, Yanming; et al, Science China: Chemistry, 2019, 62(5), 592-596

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ;  0 °C; 30 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Reference
Highly Chemoselective Aerobic Oxidation of Amino Alcohols into Amino Carbonyl Compounds
Sasano, Yusuke; Nagasawa, Shota; Yamazaki, Mai; Shibuya, Masatoshi; Park, Jaiwook; et al, Angewandte Chemie, 2014, 53(12), 3236-3240

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: N-Iodosuccinimide Solvents: Ethyl acetate ,  Water ;  1 h, rt
1.2 Reagents: Water
Reference
Cobalt-Catalyzed Chemoselective Isomerization of 2-Substituted Allyl Ethers Induced by Hydrogen Atom Transfer
Li, Nan ; You, Mengdi; Qiu, Xiaohan; Deng, Meng ; Kang, Guohui; et al, Asian Journal of Organic Chemistry, 2022, 11(11),

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane
Reference
Preparation of heterocyclic tris carbamic acid esters as inhibitors of acyl-coenzyme A:cholesterol transferase and/or cholesterol ester hydrolase.
, European Patent Organization, , ,

Synthetic Circuit 20

Reaction Conditions
1.1 Catalysts: Acetyl chloride Solvents: Methanol ;  4.5 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
Mild and chemoselective deacetylation method using a catalytic amount of acetyl chloride in methanol
Yeom, Chang-Eun; Lee, So Young; Kim, Young Jong; Kim, B. Moon, Synlett, 2005, (10), 1527-1530

Benzyl 4-hydroxypiperidine-1-carboxylate Raw materials

Benzyl 4-hydroxypiperidine-1-carboxylate Preparation Products

Benzyl 4-hydroxypiperidine-1-carboxylate Suppliers

SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:95798-23-5)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:95798-23-5)
A LA DING
anhua.mao@aladdin-e.com

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